molecular formula C17H19N3O2 B13806834 Ccris 2247 CAS No. 78914-74-6

Ccris 2247

Cat. No.: B13806834
CAS No.: 78914-74-6
M. Wt: 297.35 g/mol
InChI Key: WYRBCAKPJHDISG-UHFFFAOYSA-N
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Description

2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinctive chemical characteristics. The compound is characterized by the presence of a dimethylamino group, an azo linkage, and an acetate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester typically involves the azo coupling reaction between 4-(dimethylamino)aniline and benzaldehyde, followed by esterification with acetic anhydride. The reaction conditions often include acidic or basic catalysts to facilitate the coupling and esterification processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale azo coupling reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester involves its interaction with various molecular targets. The dimethylamino group and azo linkage play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)azobenzene: Similar in structure but lacks the benzenemethanol and acetate ester groups.

    Methyl Orange: An azo dye with a similar azo linkage but different substituents.

    Sudan III: Another azo compound used as a dye with different functional groups.

Uniqueness

2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in research and industry, distinguishing it from other azo compounds.

Properties

CAS No.

78914-74-6

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

[2-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methyl acetate

InChI

InChI=1S/C17H19N3O2/c1-13(21)22-12-14-6-4-5-7-17(14)19-18-15-8-10-16(11-9-15)20(2)3/h4-11H,12H2,1-3H3

InChI Key

WYRBCAKPJHDISG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=CC=C1N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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